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Compound Name: 3,5-Dinitrotoluene

Cat. No.: B012062 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical context surrounding the first documented

synthesis of 3,5-dinitrotoluene (3,5-DNT). While the more common isomers, 2,4-DNT and 2,6-

DNT, were typical byproducts of direct toluene nitration in the 19th century, the synthesis of the

3,5-isomer required a more targeted approach. This document provides a detailed account of

the early synthetic methodology, physical and chemical properties as understood in the late

19th and early 20th centuries, and the scientific landscape in which this compound was first

described.

Historical Context: The Rise of Nitroaromatics
The mid-to-late 19th century was a period of intense investigation into the nitration of aromatic

compounds, largely driven by the burgeoning dye industry and the development of new

explosives. While Joseph Wilbrand is credited with the first synthesis of trinitrotoluene (TNT) in

1863, his work, and that of his contemporaries, primarily focused on the isomers produced

through the direct nitration of toluene.[1][2] This process overwhelmingly yields the 2,4- and

2,6-dinitrotoluene isomers due to the directing effects of the methyl group on the aromatic ring.

The 3,5-isomer is not a significant product of this direct nitration pathway, which explains its

more obscure history and the necessity for a dedicated synthetic route for its isolation.

The first documented synthesis of 3,5-dinitrotoluene is attributed to W. Staedel in 1883, as

published in Justus Liebigs Annalen der Chemie. Staedel's work demonstrated a multi-step

synthesis starting from p-toluidine, a common derivative of toluene. This indirect approach was
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necessary to overcome the regiochemical constraints of direct electrophilic aromatic

substitution on toluene.

Physicochemical Properties of 3,5-Dinitrotoluene
Early investigations into 3,5-dinitrotoluene established its fundamental physical and chemical

characteristics. These properties distinguished it from its more common isomers and were

crucial for its identification and purification.

Property Observed Value (Historical Data)

Appearance
Yellow rhombic needles (crystallized from acetic

acid)

Melting Point 93 °C

Boiling Point Sublimes

Solubility
Soluble in benzene, chloroform, ether, and

ethanol.

Molecular Formula C₇H₆N₂O₄

Molecular Weight 182.13 g/mol

Experimental Protocols: The Staedel Synthesis
(1883)
The following experimental protocol is a detailed interpretation of the multi-step synthesis of

3,5-dinitrotoluene as described by W. Staedel in his 1883 publication. This process involves

the protection of an amino group, subsequent nitration, and finally, deprotection to yield the

desired product.

Step 1: Acetylation of p-Toluidine

Reactants: p-Toluidine, Acetic Anhydride.

Procedure: p-Toluidine is reacted with a slight excess of acetic anhydride. The mixture is

gently warmed to initiate the reaction. The reaction is typically complete when a clear,
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homogeneous solution is formed, which solidifies upon cooling.

Purification: The resulting crude p-acetyltoluidide is purified by recrystallization from ethanol

or water to yield white, crystalline needles.

Step 2: Nitration of p-Acetyltoluidide

Reactants: p-Acetyltoluidide, Fuming Nitric Acid, Concentrated Sulfuric Acid.

Procedure: The purified p-acetyltoluidide is slowly added to a cooled mixture of fuming nitric

acid and concentrated sulfuric acid (a nitrating mixture). The temperature of the reaction is

carefully controlled and maintained at a low temperature (typically below 10 °C) to prevent

side reactions and decomposition. The reaction mixture is stirred for a specified period to

ensure complete dinitration.

Work-up: The reaction mixture is then poured onto crushed ice, which causes the

precipitation of the crude 3,5-dinitro-4-acetyl-p-toluidide.

Purification: The solid product is collected by filtration, washed with cold water to remove

residual acid, and then purified by recrystallization, often from acetic acid.

Step 3: Deamidation of 3,5-Dinitro-4-acetyl-p-toluidide

Reactants: 3,5-Dinitro-4-acetyl-p-toluidide, Aqueous Ammonia, Ethanol.

Procedure: The purified 3,5-dinitro-4-acetyl-p-toluidide is suspended in a mixture of ethanol

and aqueous ammonia. The mixture is heated under reflux in a water bath at a temperature

of 80-100 °C. The acetyl group is cleaved through hydrolysis under these basic conditions.

Work-up: After the reaction is complete, the mixture is cooled. The 3,5-dinitrotoluene
product, being less soluble in the aqueous ethanol, precipitates out.

Purification: The precipitated 3,5-dinitrotoluene is collected by filtration, washed with water,

and then purified by recrystallization from acetic acid to yield yellow rhombic needles.

Synthesis Pathway
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Caption: The multi-step synthesis of 3,5-Dinitrotoluene as described by W. Staedel in 1883.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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